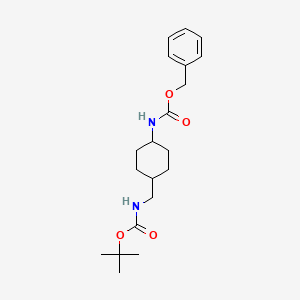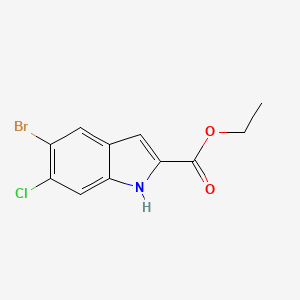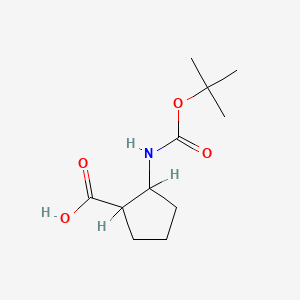![molecular formula C13H21NO2 B3112774 Butyl[(2,4-dimethoxyphenyl)methyl]amine CAS No. 192440-64-5](/img/structure/B3112774.png)
Butyl[(2,4-dimethoxyphenyl)methyl]amine
Descripción general
Descripción
Butyl[(2,4-dimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 2 and 4 positions and a butyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl[(2,4-dimethoxyphenyl)methyl]amine can be synthesized through a multi-step process. One common method involves the reduction of 2,4-dimethoxybenzonitrile to 2,4-dimethoxybenzylamine using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) as the solvent . The resulting 2,4-dimethoxybenzylamine is then reacted with butylamine under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Butyl[(2,4-dimethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyl[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the butylamine moiety contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzylamine: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
Butylamine: Lacks the aromatic ring and methoxy groups, resulting in different chemical reactivity and biological activity.
N-Butylbenzylamine: Similar structure but without the methoxy groups, affecting its electronic properties and reactivity.
Uniqueness
Butyl[(2,4-dimethoxyphenyl)methyl]amine is unique due to the presence of both the butyl group and the methoxy-substituted aromatic ring. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRQFQVAMQOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



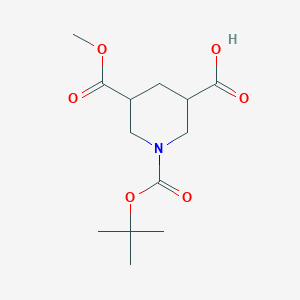
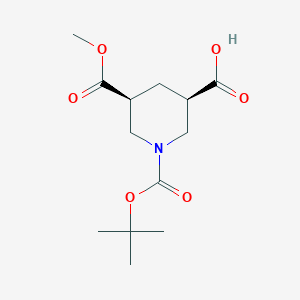

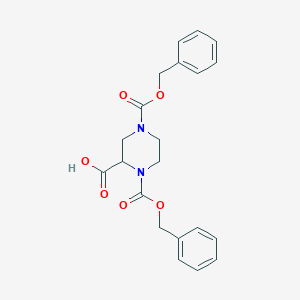
![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B3112725.png)
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
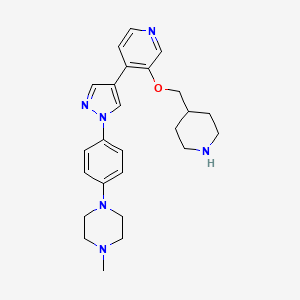
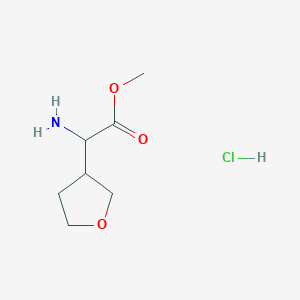
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3112743.png)
